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neutrophil cytosol factor 47k - 126805-82-1

neutrophil cytosol factor 47k

Catalog Number: EVT-1520071
CAS Number: 126805-82-1
Molecular Formula: C6H4BrNS
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Neutrophil cytosol factor 47 kDa is a crucial protein involved in the immune response, specifically in the activation of the nicotinamide adenine dinucleotide phosphate oxidase complex. This protein, encoded by the NCF1 gene in humans, plays a vital role in generating reactive oxygen species, which are essential for the microbial killing function of neutrophils. Deficiencies or mutations in this protein are linked to chronic granulomatous disease, a condition that impairs the immune system's ability to fight infections.

Source and Classification

Neutrophil cytosol factor 47 kDa is classified as a cytosolic subunit of the NADPH oxidase complex. It is primarily expressed in immune cells such as neutrophils, monocytes, and B lymphocytes. The protein is characterized by its molecular weight of approximately 47 kDa and is known for its involvement in various signaling pathways related to immune responses and oxidative stress management .

Synthesis Analysis

Methods and Technical Details

The synthesis of neutrophil cytosol factor 47 kDa can be achieved through recombinant DNA technology. The NCF1 gene is cloned into an expression vector, allowing for the production of the protein in host cells such as bacteria or yeast. This method typically involves:

  1. Cloning: The NCF1 gene is isolated and inserted into a plasmid vector.
  2. Transformation: The plasmid is introduced into competent cells (e.g., Escherichia coli) for amplification.
  3. Induction: The expression of the protein is induced using specific agents (e.g., IPTG).
  4. Purification: The protein is extracted and purified using techniques such as affinity chromatography, which exploits tags added during cloning (e.g., His-tag) for isolation .
Molecular Structure Analysis

Structure and Data

The molecular structure of neutrophil cytosol factor 47 kDa reveals several important features:

  • Domains: The protein contains a PX domain that facilitates binding to phosphoinositides, which are critical for its function in signaling pathways.
  • Phosphorylation Sites: There are multiple phosphorylation sites that play a role in regulating its activity and interactions with other proteins.
  • N-terminal Glycine Residue: This residue is believed to assist in membrane translocation, which is crucial for its role in the NADPH oxidase complex .

The three-dimensional structure can be analyzed using techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its functional mechanisms.

Chemical Reactions Analysis

Reactions and Technical Details

Neutrophil cytosol factor 47 kDa participates in several biochemical reactions critical to immune function:

  1. Activation of NADPH Oxidase: Upon stimulation by various signals (e.g., phorbol esters), neutrophil cytosol factor 47 kDa undergoes phosphorylation, which activates the NADPH oxidase complex.
  2. Superoxide Generation: This activation leads to the production of superoxide anion, a reactive oxygen species that helps kill pathogens .
  3. Regulatory Interactions: The protein interacts with other components of the NADPH oxidase complex, such as membrane-bound cytochrome b558, facilitating electron transfer processes necessary for superoxide production .
Mechanism of Action

Process and Data

The mechanism of action of neutrophil cytosol factor 47 kDa involves several steps:

  1. Signal Reception: Upon pathogen encounter, neutrophils receive signals that activate signaling pathways leading to the translocation of neutrophil cytosol factor 47 kDa to the membrane.
  2. Complex Formation: It binds with other subunits of NADPH oxidase, forming an active complex.
  3. Superoxide Production: The activated complex catalyzes the reduction of oxygen to superoxide anion, which plays a pivotal role in microbial killing and inflammation .

The efficiency of this process is crucial for effective immune responses.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Neutrophil cytosol factor 47 kDa exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 47 kDa.
  • Isoelectric Point: Varies depending on post-translational modifications but typically falls within physiological pH ranges.
  • Solubility: Highly soluble in aqueous solutions due to its hydrophilic nature, facilitating its role in cellular signaling.

These properties contribute to its functionality within neutrophils and other immune cells .

Applications

Scientific Uses

Neutrophil cytosol factor 47 kDa has several significant applications in scientific research and medicine:

  • Chronic Granulomatous Disease Research: Understanding mutations in NCF1 helps elucidate mechanisms underlying chronic granulomatous disease.
  • Drug Development: Targeting pathways involving neutrophil cytosol factor 47 kDa may lead to new therapeutic strategies for enhancing immune responses or managing autoimmune conditions.
  • Biomarker Potential: Its expression levels may serve as biomarkers for certain diseases related to immune dysfunction .
Molecular Structure and Genetic Basis of Neutrophil Cytosol Factor 47k

Genomic Organization and Evolutionary Conservation of the NCF1 Gene

The NCF1 gene (Neutrophil Cytosolic Factor 1) is located on chromosome 7q11.23, spanning approximately 15.3 kilobases and comprising 11 exons [1] [9]. This genomic region is notable for its inclusion in the Williams-Beuren syndrome critical region, where deletions frequently occur [5]. The NCF1 locus exhibits a unique evolutionary trajectory characterized by recent gene duplication events. While most mammalian species possess a single NCF1 gene, humans have acquired two nearly identical pseudogenes (NCF1B and NCF1C) flanking the functional gene. These pseudogenes share >99.5% sequence homology with NCF1 across a 106-kb duplicon, extending from -45 kb upstream to +46 kb downstream of the coding region [7].

Phylogenetic analyses confirm that NCF1B and NCF1C arose through relatively recent duplication events specific to the human lineage, as comparative genomics reveals only a single orthologous gene in chimpanzee, rhesus monkey, mouse, and rat genomes [7] [9]. The functional NCF1 gene encodes a 390-amino acid protein with a molecular weight of approximately 47 kDa, thus designated p47phox (phagocyte oxidase) [3]. The evolutionary conservation of the coding sequence is high, with mouse and human NCF1 sharing 92% amino acid identity, particularly within functional domains critical for NADPH oxidase activity [1] [9].

Table 1: Genomic Features of the NCF1 Locus

FeatureSpecificationGenomic Coordinates (hg38)
Chromosomal Location7q11.23chr7:74,774,011-74,789,315
Transcript IDENST00000289473.11NM_000265.7
Exon Count11Coding exons: 11
Protein Length390 amino acidsMolecular Weight: 47 kDa
PseudogenesNCF1B, NCF1CFlanking functional gene

Structural Domains of NCF1: PX, SH3, and Phosphorylation Motifs

NCF1/p47phox possesses a modular domain architecture essential for its regulatory function in NADPH oxidase activation:

  • PX Domain (Phox Homology; aa 4-121): This N-terminal domain exhibits specific phosphoinositide-binding capacity. Structural studies reveal two distinct basic pockets that bind phosphatidylinositol 3,4-bisphosphate [PI(3,4)P2] and phosphatidic acid simultaneously. This dual lipid interaction anchors NCF1 to membranes during oxidase assembly [3] [8].

  • Tandem SH3 Domains (Src Homology 3):

  • SH3A (aa 159-214): Binds proline-rich motifs (PRRs) in cytoplasmic partners.
  • SH3B (aa 229-284): Interacts intramolecularly in the resting state.In the autoinhibited conformation, these SH3 domains form a "super-SH3" interface that occludes the PRR binding site. The crystal structure shows a single shallow groove created by both SH3 domains, occupied intramolecularly by the C-terminal autoinhibitory region (AIR; aa 292-340) [8].

  • Autoregulatory Region (AIR; aa 292-340): This polybasic sequence maintains autoinhibition by engaging the tandem SH3 domains. Multiple phosphorylation sites within this region (Ser303, Ser304, Ser315, Ser320, Ser328) undergo modifications that trigger conformational changes [8].

  • Proline-Rich Region (PRR; aa 363-368): Upon activation, this segment binds the SH3 domains of p22phox (CYBA), displacing AIR and enabling membrane translocation [8] [3].

The transition from closed (auto-inhibited) to open (activated) conformation involves phosphorylation-induced release of AIR, exposure of SH3 domains for p22phox binding, and PX domain-mediated membrane attachment—a process critical for NADPH oxidase assembly.

Post-Translational Modifications: Phosphorylation, S-Glutathionylation, and Regulatory Sites

NCF1 activity is dynamically regulated by post-translational modifications:

  • Phosphorylation:Multiple serine residues in the AIR undergo hierarchical phosphorylation. Protein kinase C (PKC) isoforms, particularly PKCδ, phosphorylate Ser303, Ser304, and Ser328, while p38 MAPK targets Ser315 and Ser320 [1] [8]. These modifications neutralize positive charges in AIR, disrupting its interaction with SH3 domains and enabling exposure of binding sites for p22phox. Phosphomimetic mutations in these serines result in constitutive NADPH oxidase activation, underscoring their functional necessity [8].

  • S-Glutathionylation:Recent studies identify cysteine residues as redox-sensitive regulatory sites. Under oxidative stress, NCF1 undergoes S-glutathionylation—a mixed-disulfide bond formation with glutathione. This modification enhances superoxide production by stabilizing the active NADPH oxidase complex. Site-directed mutagenesis implicates Cys196 as a critical residue for this redox regulation [1].

Table 2: Key Post-Translational Modifications of NCF1

Modification TypeResidues AffectedCatalytic Enzyme/TriggerFunctional Consequence
PhosphorylationSer303, Ser304, Ser328PKCδDisrupts AIR-SH3 interaction
PhosphorylationSer315, Ser320p38 MAPKEnhances membrane translocation
S-GlutathionylationCys196ROS/GlutathioneStabilizes active NADPH oxidase complex
PhosphorylationTyr residuesSrc kinasesModulates interaction with p67phox

Pseudogenes and Genetic Variants: Implications for Disease Susceptibility

The NCF1 locus harbors two pseudogenes (NCF1B, NCF1C) with profound clinical implications:

  • Pseudogene Structure: Both pseudogenes contain a signature dinucleotide deletion (ΔGT) in exon 2, causing a frameshift and premature stop codon. This distinguishes them from the functional NCF1 gene (GTGT sequence) [5] [7]. However, some pseudogene copies may adopt alternative exon 2 splicing, potentially generating functional protein isoforms [7].

  • Copy Number Variation (CNV):Ethnic-specific CNV patterns exist:

  • African-Americans: 1.4 ± 0.8 NCF1B, 2.3 ± 0.6 NCF1C copies
  • Caucasians: 1.8 ± 0.7 NCF1B, 1.9 ± 0.4 NCF1C copies
  • Mexicans: 1.6 ± 0.6 NCF1B, 1.0 ± 0.4 NCF1C copies [7]These variations influence the ΔGT/GTGT ratio, which correlates with reactive oxygen intermediate (ROI) production capacity in phagocytes.

  • Disease Associations:

  • Chronic Granulomatous Disease (CGD): Approximately 25% of autosomal recessive CGD cases stem from homozygous ΔGT mutations in NCF1. Recombination events between NCF1 and its pseudogenes account for >95% of these mutations [5] [7].
  • Autoimmunity: The NCF1-339 missense variant (rs201802880) reduces extracellular ROS and elevates type I interferon signaling, increasing susceptibility to systemic lupus erythematosus (SLE) and rheumatoid arthritis. SLE patients with this variant exhibit earlier disease onset [8] [4].
  • Williams Syndrome: Haploinsufficiency of NCF1 (due to 7q11.23 deletion) confers protection against hypertension by reducing vascular ROS [5].

Transcriptional Regulation: Promoter Analysis and Tissue-Specific Expression

NCF1 transcription is governed by complex regulatory mechanisms:

  • Promoter Architecture:The 5'-flanking region contains binding sites for retinoic acid receptors (RAR/RXR), PU.1, and C/EBP transcription factors. Retinoic acid robustly induces NCF1 expression in myeloid cells, explaining its tissue-specific abundance [1] [9].

  • Tissue-Specific Expression:RNA-Seq data (GTEx Consortium) reveals highest expression in bone marrow (121.8 RPKM), spleen (53.3 RPKM), and whole blood. Lower expression occurs in lung and vascular tissues [1] [9]. This pattern aligns with NCF1's role in phagocyte antimicrobial defense.

  • Inducible Expression:During macrophage differentiation, phorbol myristate acetate (PMA) significantly upregulates NCF1 transcripts. Pseudogene (NCF1B/C) expression also responds to PMA, suggesting potential regulatory roles for their alternative transcripts [7]. Notably, pseudogene-derived mRNAs can utilize alternative exon 2 sequences through splicing, bypassing the ΔGT frameshift [7].

  • Epigenetic Regulation:DNase hypersensitivity and histone modification marks (H3K27ac) in myeloid cells indicate an open chromatin configuration at the NCF1 locus, facilitating rapid transcriptional activation during immune responses [9].

Properties

CAS Number

126805-82-1

Product Name

neutrophil cytosol factor 47k

Molecular Formula

C6H4BrNS

Synonyms

neutrophil cytosol factor 47k

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